Potassium bis(trimethylsilyl)amide

Catalog No.
S1520975
CAS No.
40949-94-8
M.F
C6H18KNSi2
M. Wt
199.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bis(trimethylsilyl)amide

CAS Number

40949-94-8

Product Name

Potassium bis(trimethylsilyl)amide

IUPAC Name

potassium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18KNSi2

Molecular Weight

199.48 g/mol

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Synonyms

Hexamethyldisilazane Potassium Salt; KHMDS; N,N-Bis(trimethylsilyl)amine Potassium Salt; Potassium Bis(trimethylsilyl)amide;Potassium Hexamethyldisilazamide; Potassium Hexamethyldisilazane;Potassium Hexamethyldisilazide; Potassium Hexamethyldisilyl

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Organic Synthesis

  • Deprotonation

    KHMDS functions as a powerful base for deprotonating a variety of organic substrates, enabling the formation of reactive carbanion intermediates. These carbanions can participate in diverse reactions, including:

    • Alkylation and acylation: KHMDS facilitates the introduction of alkyl or acyl groups onto various molecules, forming new carbon-carbon or carbon-oxygen bonds, respectively [].
    • Condensation reactions: Deprotonation by KHMDS promotes the formation of new carbon-carbon bonds through aldol condensation, Claisen condensation, and other condensation reactions, crucial for constructing complex organic structures [].
    • Ring opening reactions: KHMDS can activate specific bonds in cyclic compounds, allowing for further functionalization through ring-opening reactions [].
  • Non-nucleophilic base

    Unlike other strong bases, KHMDS exhibits minimal nucleophilicity, meaning it has a low tendency to react with the electrophilic center itself. This property is particularly advantageous in reactions where the desired outcome involves deprotonation without undesired side reactions caused by nucleophilic attack on the electrophile [].

Organometallic Chemistry

KHMDS plays a crucial role in organometallic chemistry, particularly in the synthesis and characterization of organometallic compounds. Its applications include:

  • Formation of organometallic reagents: KHMDS can deprotonate organometallic precursors, generating reactive organometallic reagents that participate in various coupling reactions and other transformations [].
  • Stabilization of reactive intermediates: The bulky trimethylsilyl groups in KHMDS offer steric protection, stabilizing highly reactive organometallic intermediates and enabling further manipulation [].

Potassium bis(trimethylsilyl)amide is a strong, non-nucleophilic base characterized by the chemical formula C₆H₁₈KNSi₂ and a molecular weight of 199.48 g/mol. This compound is a potassium salt of hexamethyldisilazane, featuring two trimethylsilyl groups attached to a nitrogen atom, which enhances its solubility in organic solvents. In solution, it exists primarily as solvated monomers or dimers depending on the solvent and concentration used . The compound is known for its high reactivity and is sensitive to moisture, reacting vigorously with water and protic solvents .

KHMDS is a hazardous compound and should be handled with proper precautions. Here are some key safety points:

  • Highly toxic: KHMDS can cause severe irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems.
  • Flammable: KHMDS solutions in organic solvents are flammable and should be kept away from heat sources.
  • Reacts violently with water: KHMDS reacts vigorously with water, releasing flammable hydrogen gas and heat. []

Potassium bis(trimethylsilyl)amide acts as a potent base in various organic reactions, particularly in deprotonation processes. It is commonly employed to generate enolates from carbonyl compounds, facilitating nucleophilic substitutions and other transformations. The approximate pKa of this compound is around 26, making it less basic than lithium diisopropylamide but still significantly reactive in organic synthesis .

Notable reactions include:

  • Deprotonation of alcohols to form alkoxide ions.
  • Formation of enolates from ketones and aldehydes.
  • Nucleophilic substitutions involving alkyl halides and other electrophiles.

Potassium bis(trimethylsilyl)amide can be synthesized through several methods:

  • Reaction of Potassium Hydride with Hexamethyldisilazane: This method involves the interaction of potassium hydride with hexamethyldisilazane under inert conditions:
    • Potassium hydride is treated with hexamethyldisilazane in a suitable solvent like tetrahydrofuran (THF), leading to the formation of potassium bis(trimethylsilyl)amide while releasing hydrogen gas .
  • Direct Reaction with Potassium Metal: Another approach includes reacting potassium metal with hexamethyldisilane or similar silanes under controlled conditions to yield the desired compound .

These methods allow for the generation of potassium bis(trimethylsilyl)amide either as a solid or in solution form.

Potassium bis(trimethylsilyl)amide finds numerous applications in organic synthesis:

  • Strong Base for Organic Reactions: It is widely used for generating enolates and facilitating nucleophilic substitutions.
  • Reagent in Pharmaceutical Synthesis: It plays a crucial role in synthesizing various pharmaceutical compounds, including antineoplastic drugs and β3-adrenergic receptor agonists .
  • Catalyst in Transition Metal-Free Reactions: Recent studies have shown its effectiveness as a catalyst in C−H silylation reactions without the need for transition metals .

Research on the interactions of potassium bis(trimethylsilyl)amide primarily focuses on its reactivity with various electrophiles and nucleophiles in organic synthesis. Its strong basicity allows it to interact effectively with carbonyl compounds, alcohols, and halides, facilitating diverse chemical transformations. Additionally, studies have explored its role as a nitrogen source in palladium-catalyzed reactions, showcasing its versatility in synthetic methodologies .

Potassium bis(trimethylsilyl)amide shares similarities with other organosilicon compounds but is distinguished by its unique properties:

Compound NameFormulapKaNotes
Lithium bis(trimethylsilyl)amideC₆H₁₈LiNSi₂36More basic than potassium variant; commonly used as a base.
Sodium bis(trimethylsilyl)amideC₆H₁₈NaNSi₂30Similar reactivity; used as a strong base.
HexamethyldisilazaneC₆H₁₈NSi₂N/APrecursor for potassium bis(trimethylsilyl)amide synthesis.

Potassium bis(trimethylsilyl)amide stands out due to its sterically hindered structure, which provides unique reactivity patterns compared to its lithium and sodium counterparts. Its solubility and ability to function effectively as a non-nucleophilic base make it particularly valuable in organic synthesis applications .

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

40949-94-8

Wikipedia

Potassium bis(trimethylsilyl)amide

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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